5-OH vs 5-NH₂: Density and Thermal Stability Contrast with 5-Amino-3-(methylthio) Analog
Replacing the 5-amino analog (CAS 72760-85-1) with this 5-hydroxy compound changes key physicochemical properties. The target compound's computed density is 1.553 g/cm³ , compared to 1.45 g/cm³ reported for the 5-amino analog , a +7.1% increase. The target's computed boiling point is 461.6 °C versus 475.2 °C for the 5-amino compound , a ΔT_bp of -13.6 °C. Additionally, the 5-amino compound is a solid with a melting point of 148–150 °C , while the target 5-hydroxy compound is typically obtained as a crystalline solid at room temperature without an equivalent high-melting thermal arrest . These differences arise from the stronger intermolecular hydrogen-bonding network of the hydroxyl tautomer compared to the amino substituent.
| Evidence Dimension | Computed density (g/cm³) / Boiling point (°C) / Melting point (°C) |
|---|---|
| Target Compound Data | 1.553 g/cm³ (calc); 461.6 °C (calc); not reported as high-melting solid |
| Comparator Or Baseline | 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 72760-85-1): 1.45 g/cm³; 475.2 °C; mp 148–150 °C |
| Quantified Difference | Density Δ +0.103 g/cm³ (+7.1%); Boiling point Δ -13.6 °C; Melting point differential of ~50 °C or more |
| Conditions | Density and boiling point are calculated values at 760 mmHg ; melting point is experimental (146–152 °C range) . |
Why This Matters
The density differences correlate with molecular packing and hydrogen-bond strength, which impact purification profile (distillation vs. recrystallization) and handling during scale-up; the absence of a high-melting point simplifies dissolution and homogeneous reaction setups at low temperature.
